Lipophilicity Differentiation: XLogP3 of 3.1 vs. 2.7 for 4-Ethoxyphenyl Methyl Sulfide (ΔLogP = +0.4)
4-Ethoxy-3-methylphenyl methyl sulfide has a computed XLogP3-AA of 3.1, whereas its closest demethylated analog, 4-ethoxyphenyl methyl sulfide (CAS 33733-78-7), has an XLogP3 of 2.7 [1][2]. The additional 3-methyl group on the target compound contributes approximately +0.4 log units of lipophilicity, consistent with the π-value of an aromatic methyl substituent. This difference places the target compound in a distinct lipophilicity window for blood–brain barrier penetration prediction and chromatographic method development.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 4-Ethoxyphenyl methyl sulfide (CAS 33733-78-7): XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.4 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.4 log unit difference in XLogP3 translates to a ~2.5× difference in octanol-water partition coefficient, which can alter retention time in reversed-phase chromatography, membrane permeability in cell-based assays, and oral absorption predictions in drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 91655890: 4-Ethoxy-3-methylphenyl methyl sulfide. XLogP3-AA = 3.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1378808-10-6 View Source
- [2] PubChem. (2025). Compound Summary for CID 13250261: 1-Ethoxy-4-(methylthio)benzene. XLogP3 = 2.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/33733-78-7 View Source
